![molecular formula C20H13N3O3S2 B2374954 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 329269-53-6](/img/structure/B2374954.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

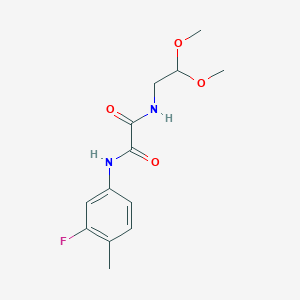

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound with the molecular formula C21H20N2O3S . It is a solid substance with a molecular weight of 380.47 . The compound is stored in a dry environment at a temperature between 2-8°C .

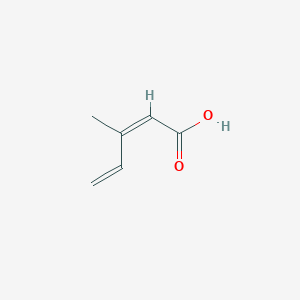

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 380.47 . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

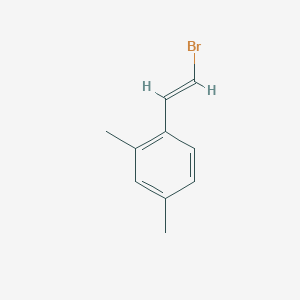

Synthesis Techniques : The compound is synthesized through condensation and electrophilic substitution reactions. Aleksandrov et al. (2020) demonstrate the synthesis of related compounds using condensation and their introduction into electrophilic substitution reactions, such as nitration and bromination (Aleksandrov et al., 2020).

Green Synthesis Approaches : Research on green synthesis methods for related compounds has been conducted. Sowmya et al. (2018) describe a green approach for synthesizing thiophenyl pyrazoles and isoxazoles, showcasing environmentally friendly methodologies (Sowmya et al., 2018).

One-Pot Synthesis Methods : Kobayashi et al. (2001) discuss an improved method for preparing derivatives of benzo[b]thiophene-2-carboxylates using a one-pot procedure, which can be relevant for similar compounds (Kobayashi et al., 2001).

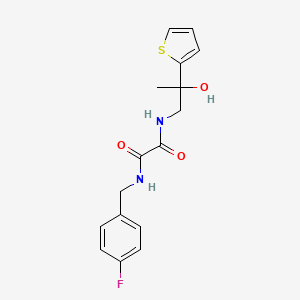

Biological and Pharmacological Applications

Antibacterial and Antifungal Properties : Palkar et al. (2017) have synthesized novel analogs with promising antibacterial activity, indicating the potential use of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Antimicrobial Evaluation : Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of certain carboxamides, suggesting potential applications in antimicrobial research (Talupur et al., 2021).

Cytotoxicity and Cancer Research : Gomez-Monterrey et al. (2011) studied the cytotoxicity and topoisomerase II inhibitory activity of related compounds, indicating their potential use in cancer research (Gomez-Monterrey et al., 2011).

Other Applications

Catalytic Applications : Ghashang (2017) describes the use of an Aurivillius perovskite nano-structure as a catalyst for the preparation of novel derivatives, highlighting the versatility of these compounds in catalysis (Ghashang, 2017).

Heterocyclic Synthesis : Mohareb et al. (2004) investigate the use of benzo[b]thiophen-2-yl-hydrazonoesters in synthesizing various heterocyclic derivatives, demonstrating the utility of these compounds in heterocyclic chemistry (Mohareb et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07, GHS08, and GHS09 pictograms, indicating that it can be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The recommended precautionary statements are P260 (do not breathe dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P273 (avoid release to the environment), and P501 (dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

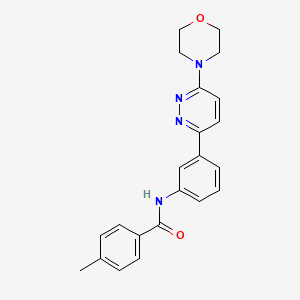

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Pharmacokinetics

Benzothiazole derivatives are generally soluble in ethanol, methanol, acetic acid, and dmso , which could potentially impact their bioavailability.

Result of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSHSXJZDZGGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)

![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)